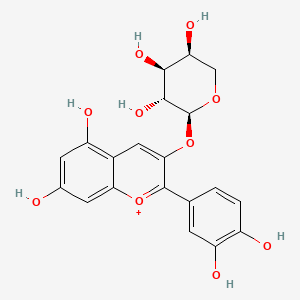

Cyanidin 3-arabinoside cation

Description

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1/t14-,17-,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCVMQMKRICXJC-DEYWJSPQSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346548 | |

| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792868-19-0 | |

| Record name | Cyanidin 3-arabinoside cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792868190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-ARABINOSIDE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW58C53PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Characteristics

Cyanidin 3-arabinoside cation (systematic IUPAC name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(α-L-arabinopyranosyl)oxy]chromenium) consists of a cyanidin aglycone bonded to an arabinose moiety via a β-glycosidic linkage. With a molecular formula of $$ \text{C}{20}\text{H}{19}\text{O}_{10}^+ $$ and a molecular weight of 419.4 g/mol, its hydrophilic nature (logP = 0.39) necessitates polar solvents for extraction. The compound’s UV-vis spectrum shows maximal absorbance at 510–520 nm in acidic media (pH ≤ 3), corresponding to the flavylium cation, while alkaline conditions (pH ≥ 6) shift absorption to 580 nm due to quinoidal species formation.

Stability Considerations

C3A’s stability is pH- and temperature-dependent. Prolonged exposure to neutral or alkaline conditions induces hydrolysis of the arabinoside bond, yielding cyanidin aglycone and arabinose. Thermal degradation above 60°C accelerates decomposition, necessitating low-temperature extraction protocols. Light exposure also promotes oxidation, requiring amber glassware or light-protected environments during processing.

Conventional Extraction Methods

Soxhlet Extraction

Soxhlet extraction remains a benchmark technique for C3A isolation, particularly from dried plant matrices. Santos et al. achieved a 12.3 mg/g yield from jabuticaba peels using 70% ethanol (v/v) at 80°C for 6 hours. The method’s reflux mechanism ensures continuous solvent renewal, enhancing mass transfer. However, prolonged heating risks thermal degradation, with a 22% loss in C3A content observed after 8 hours.

Maceration

Cold maceration with acidified methanol (1% HCl) is widely adopted for fresh tissues. A standardized protocol for cranberry fruit involves 24-hour agitation at 4°C, achieving 0.28–1.77 mg/g C3A depending on cultivar. Acidification stabilizes the flavylium cation, while low temperature minimizes enzymatic browning. Drawbacks include extended processing times (24–72 hours) and lower yields compared to Soxhlet.

Advanced Extraction Technologies

Microwave-Assisted Extraction (MAE)

MAE leverages dielectric heating to disrupt cell walls, reducing extraction time. Yang and Zhai optimized C3A recovery from purple corn using 555 W irradiation for 19 minutes with a 1:20 solid-to-liquid ratio, yielding 4.8 mg/g. Microwaves generate localized heating, preserving thermolabile compounds better than Soxhlet. However, uneven heating in heterogeneous matrices can cause hotspot-driven degradation.

Ultrasound-Assisted Extraction (UAE)

Ultrasonic cavitation enhances solvent penetration, particularly for rigid tissues like bilberry skins. A 132-second treatment at 40 kHz with 50% ethanol (v/v) recovered 9.2 mg/g C3A from mulberry. UAE’s efficiency is solvent-dependent: acidified aqueous ethanol (pH 2.5) outperforms pure methanol by 37% due to improved cation stability.

High Hydrostatic Pressure (HHP) Extraction

HHP (600 MPa, 25°C, 5 minutes) increases cell membrane permeability without thermal damage. Applied as a pre-treatment to açai pulp, HHP boosted subsequent solvent extraction efficiency by 41%, achieving 7.4 mg/g C3A. The technique’s scalability is limited by equipment costs but offers superior retention of bioactive integrity.

Supercritical CO₂ Extraction

Supercritical CO₂ (scCO₂) with ethanol co-solvent (10% v/v) selectively isolates C3A from bilberry pomace at 45°C and 350 bar, yielding 5.1 mg/g. The method eliminates organic solvent residues but requires post-processing to remove co-solvents. Subcritical CO₂ at 100 bar and 60°C increases yield to 6.8 mg/g but risks thermal degradation.

Analytical Validation and Quantification

HPLC-DAD Protocols

A validated HPLC method for cranberry-derived C3A employs a C18 column (250 × 4.6 mm, 5 μm) with gradient elution (A: 4% formic acid; B: acetonitrile). Retention time is 12.3 minutes, with a detection limit of 0.006 μg/mL and linear range of 0.28–17.67 μg/mL (r² = 0.998). Intraday precision shows ≤3.31% RSD, ensuring reproducibility across laboratories.

Mass Spectrometry Confirmation

UPLC-Q-TOF-MS analysis of C3A reveals a parent ion at m/z 419.4 [M]+ and fragment ions at m/z 287 (cyanidin aglycone) and m/z 132 (arabinose). MS/MS spectra differentiate C3A from isobaric compounds like cyanidin 3-galactoside, which fragments to m/z 449.

Comparative Efficiency of Extraction Methods

| Method | Yield (mg/g) | Time | Temperature | Solvent System |

|---|---|---|---|---|

| Soxhlet | 12.3 | 6 hours | 80°C | 70% ethanol |

| Maceration | 1.77 | 24 hours | 4°C | 1% HCl in methanol |

| Microwave-Assisted | 4.8 | 19 minutes | 60°C | 50% ethanol |

| Ultrasound-Assisted | 9.2 | 132 seconds | 25°C | 50% ethanol (pH 2.5) |

| High Hydrostatic Pressure | 7.4 | 5 minutes | 25°C | Post-solvent extraction |

| Supercritical CO₂ | 5.1 | 45 minutes | 45°C | scCO₂ + 10% ethanol |

Optimization Strategies for Industrial Scaling

Solvent Selection and Acidification

Ethanol-water mixtures (50–70% v/v) acidified to pH 2.5–3.0 with citric or formic acid optimize C3A stability and solubility. Methanol, though efficient, poses toxicity concerns for food/pharmaceutical applications.

Enzymatic Pre-Treatment

Cellulase (50 U/g substrate) pre-treatment of blueberry pomace increases C3A yield by 29% by hydrolyzing cell wall polysaccharides. Enzyme costs and incubation times (2–4 hours) must be balanced against gains.

Hybrid Approaches

Sequential HHP (600 MPa) followed by UAE reduces total extraction time to 8 minutes while achieving 11.2 mg/g yield—a 24% improvement over standalone UAE.

Chemical Reactions Analysis

Enzymatic Inhibition

Cyanidin 3-arabinoside exhibits selective inhibition of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes :

-

IC50_{50}50 : 8.91 ± 0.63 μM (superior to oleanolic acid, IC = 13.9 ± 1.01 μM) .

-

Mechanism : Reversible mixed inhibition, binding to both the active site and adjacent allosteric regions . Molecular docking reveals interactions with residues Lys120 and Asp181 in PTP1B .

| Enzyme | Inhibition Type | IC (μM) | Comparison |

|---|---|---|---|

| PTP1B | Mixed reversible | 8.91 ± 0.63 | 1.6x more potent than OA |

Stability and Degradation

The compound’s stability varies under different conditions :

-

Acidic hydrolysis : Less stable than cyanidin 3-galactoside (Cy3Gal) at ≥3% trifluoroacetic acid (TFA) .

-

Thermal degradation : Decomposes faster than Cy3Gal but slower than cyanidin 3-glucoside (Cy3Glu) .

| Condition | Stability Relative to Cy3Gal | Key Factor |

|---|---|---|

| 1% TFA, 80°C | More stable | Arabinose conformation |

| 3% TFA, 80°C | Less stable | Steric hindrance |

Biochemical Interactions in Cellular Systems

In dermal papilla cells, cyanidin 3-arabinoside cation modulates mitochondrial-associated ER membrane (MAM) formation :

-

Mechanism : Reduces mitochondrial calcium overload by inhibiting VDAC1-IP3R1 interactions (ΔG = -7.7 kcal/mol) .

-

Outcome : Suppresses DHT-induced senescence via p38/VDAC1 pathway downregulation .

| Parameter | Effect of Cyanidin 3-arabinoside |

|---|---|

| Mitochondrial ROS | ↓ 85% (vs. DHT control) |

| Senescence-associated β-gal | ↓ 70% (vs. DHT control) |

Binding to Biomacromolecules

The arabinose moiety enhances binding to cellulose and pectin compared to non-glycosylated anthocyanins :

-

Cellulose interaction : Follows Langmuir isotherm (Q = 1109 µg·mg) due to B-ring and glucose moiety alignment .

-

Amylase inhibition : Weaker than cyanidin aglycone (ΔG = -7.8 vs. -8.9 kcal/mol) .

Synergistic Effects

Cyanidin 3-arabinoside acts synergistically with oleanolic acid for PTP1B inhibition (combination index CI ≤ 0.54) . This enhances glycogen synthesis via IRS-1/PI3K/Akt pathway activation .

Scientific Research Applications

Biological Activities

Antioxidant Properties

C3Ara exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that C3Ara can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Its antioxidant capacity is comparable to that of other well-known antioxidants like vitamin E .

Anti-Inflammatory Effects

C3Ara has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In vitro studies using RAW 264.7 macrophages revealed that C3Ara suppresses the production of nitric oxide (NO) and other inflammatory mediators, suggesting its potential use in managing inflammatory conditions .

Anticancer Potential

Research indicates that C3Ara may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and reducing cell migration. A notable study reported that C3Ara effectively decreased dihydrotestosterone (DHT)-induced senescence in dermal papilla cells, which is relevant for androgenetic alopecia treatment, thus highlighting its role in hair growth regulation .

Food Science Applications

Natural Food Colorant

As an anthocyanin, C3Ara contributes to the color of various fruits and vegetables, making it an attractive natural food coloring agent. Its stability under acidic conditions enhances its utility in food products, particularly those aimed at health-conscious consumers seeking natural ingredients .

Functional Food Ingredient

Due to its health-promoting properties, C3Ara is being explored as an ingredient in functional foods designed to provide additional health benefits beyond basic nutrition. Its incorporation into dietary supplements and health foods could help mitigate chronic diseases linked to oxidative stress and inflammation .

Cosmetic Applications

Skin Health Benefits

C3Ara's antioxidant and anti-inflammatory properties make it a valuable ingredient in cosmetic formulations aimed at improving skin health. Its ability to protect skin cells from oxidative damage could help reduce signs of aging and promote overall skin vitality .

Comparative Analysis of Anthocyanins

The following table summarizes the comparative antioxidant activities and stability of various anthocyanins, including C3Ara:

| Anthocyanin | Antioxidant Activity (EC50 µM) | Stability (pH) | Applications |

|---|---|---|---|

| Cyanidin 3-arabinoside | 6.61 | Stable at pH < 4 | Food colorant, dietary supplement |

| Cyanidin 3-glucoside | 4.85 | Stable at pH < 4 | Food colorant, health benefits |

| Delphinidin 3-glucoside | 5.25 | Less stable | Food colorant |

| Petunidin 3-glucoside | 7.29 | Stable | Cosmetic formulations |

Case Studies

Case Study: Hair Growth Restoration

In a controlled study involving an androgenetic alopecia mouse model, treatment with C3Ara resulted in restored hair growth by reversing DHT-induced senescence in dermal papilla cells. This study highlights the potential of C3Ara as a therapeutic agent for hair loss treatments .

Case Study: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory effects of C3Ara on human colon fibroblast cells demonstrated a reduction in TNF-α levels following treatment with C3Ara, suggesting its potential role in managing inflammatory bowel diseases .

Mechanism of Action

Cyanidin 3-O-arabinoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways, including the p38-dependent ER-mitochondria contacts, which play a crucial role in cellular senescence and mitochondrial function . By inhibiting the formation of mitochondria-associated ER membranes, cyanidin 3-O-arabinoside helps in maintaining cellular health and preventing premature aging .

Comparison with Similar Compounds

Cyanidin 3-arabinoside belongs to the anthocyanidin-3-O-glycoside class, which includes structurally analogous compounds differing in sugar moieties (e.g., galactose, glucose, xylose). Below is a detailed comparison:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Sugar Moiety | Key Sources |

|---|---|---|---|---|

| Cyanidin 3-arabinoside | C₂₀H₁₉ClO₁₀ | 454.82 | Arabinose | Chokeberries, blueberries |

| Cyanidin 3-galactoside | C₂₁H₂₁ClO₁₀ | 484.83 | Galactose | Black rice, chokeberries |

| Cyanidin 3-glucoside | C₂₁H₂₁ClO₁₀ | 484.83 | Glucose | Berries, red cabbage |

| Cyanidin 3-xyloside | C₂₀H₁₉ClO₁₀ | 454.82 | Xylose | Chokeberries |

| Delphinidin 3-arabinoside | C₂₀H₁₉ClO₁₀ | 454.82 | Arabinose | Black rice, blueberries |

Key Observations :

- Sugar Impact: Arabinose and xylose glycosides have lower molecular weights compared to galactoside and glucoside derivatives due to smaller sugar units .

- Stability: Arabinoside derivatives are less stable in neutral pH than glucosides, which retain flavylium cation stability better .

Antioxidant and Bioactive Properties

Key Observations :

- Cyanidin 3-arabinoside exhibits superior ROS scavenging and enzyme inhibition compared to 3-galactoside and 3-glucoside .

- Both cyanidin 3-arabinoside and 3-galactoside show comparable anti-inflammatory effects, likely due to structural similarities .

Bioavailability and Solubility

Key Observations :

- Cyanidin 3-arabinoside has moderate aqueous solubility, which can be enhanced with ethanol or DMSO .

- Its plasma half-life is shorter than cyanidin 3-glucoside, suggesting faster metabolic clearance .

Biological Activity

Cyanidin 3-arabinoside (Cya-3-Ara) is a type of anthocyanin, a class of flavonoids known for their antioxidant properties and potential health benefits. This article delves into the biological activities of Cya-3-Ara, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Cyanidin 3-arabinoside is characterized by its unique chemical structure, which includes an arabinose sugar moiety attached to the cyanidin aglycone. This structure influences its solubility, stability, and bioactivity. The molecular formula for Cya-3-Ara is , with a molecular weight of approximately 303.27 g/mol.

Biological Activities

1. Antioxidant Activity

Cya-3-Ara exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while decreasing levels of reactive oxygen species (ROS) in various cell types .

2. Anti-inflammatory Effects

Research indicates that Cya-3-Ara can modulate inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced macrophages . This anti-inflammatory action may contribute to its protective effects against chronic inflammatory diseases.

3. Anticancer Properties

Cya-3-Ara has demonstrated potential anticancer activity through various mechanisms. In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, it exhibited an IC50 value of 8.91 ± 0.63 μM against PTP1B, a target implicated in cancer progression . Additionally, it has been suggested that Cya-3-Ara may enhance the efficacy of other anticancer agents when used in combination therapies.

4. Neuroprotective Effects

Recent studies have highlighted the ability of Cya-3-Ara to cross the blood-brain barrier, suggesting its potential in neuroprotection . In animal models, it has been shown to mitigate cognitive decline associated with oxidative stress and inflammation.

5. Metabolic Benefits

Cya-3-Ara has been linked to improved metabolic health through its effects on insulin signaling pathways. It promotes glycogen synthesis by modulating the IRS-1/PI3K/Akt/GSK3β pathway, which is critical for glucose metabolism .

Study on Androgenetic Alopecia

A study investigated the effects of Cya-3-Ara on dihydrotestosterone (DHT)-induced senescence in dermal papilla cells (DPCs), which are crucial for hair growth. The results showed that Cya-3-Ara effectively reduced mitochondrial ROS accumulation and reversed DPC senescence, indicating its potential as a treatment for androgenetic alopecia .

Antioxidant and Anti-inflammatory Effects

In an experimental model using RAW 264.7 macrophages, Cya-3-Ara significantly decreased intracellular ROS production and inhibited the expression of inflammatory markers such as COX-2 and iNOS . These findings support its role as a natural anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is Cyanidin 3-arabinoside identified and quantified in plant extracts?

- Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS). Quantification employs external calibration curves using authentic standards (e.g., cyanidin 3-arabinoside chloride). For total phenolic content, the Folin-Ciocalteu assay is adapted, with gallic acid as a reference standard and controlled time-temperature conditions to minimize interference .

Q. What are the primary natural sources of Cyanidin 3-arabinoside?

- Methodological Answer : Cyanidin 3-arabinoside is abundant in black chokeberries (Aronia melanocarpa), bilberries (Vaccinium myrtillus), and lingonberries (Vaccinium vitis-idaea). Extraction protocols involve methanol/water/formic acid solvent systems, followed by solid-phase extraction (SPE) to isolate anthocyanins. Confirmation of presence requires spectral matching (UV-Vis λ~520 nm) and MS/MS fragmentation patterns .

Q. What analytical techniques validate the purity of Cyanidin 3-arabinoside in research samples?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with photodiode array detection (λ=520 nm) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, characteristic signals include aromatic protons (δ 6.5–8.5 ppm) and glycosidic linkage confirmation (e.g., anomeric proton at δ~5.3 ppm). Impurity profiling uses LC-MS in negative/positive ion modes .

Advanced Research Questions

Q. How can structural stability of Cyanidin 3-arabinoside be evaluated under varying pH and thermal conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–7) at controlled temperatures (25–90°C). Degradation kinetics are monitored via UV-Vis spectrophotometry (absorbance loss at λ~520 nm) and LC-MS to identify breakdown products (e.g., cyanidin aglycone). Activation energy (Ea) is calculated using the Arrhenius equation .

Q. What experimental designs elucidate the interaction of Cyanidin 3-arabinoside with biological membranes?

- Methodological Answer : Fluorescence quenching assays using liposome models (e.g., DPPC vesicles) and membrane-bound fluorophores (e.g., Laurdan) assess partitioning and membrane fluidity changes. Molecular dynamics simulations further predict binding affinities to lipid bilayers .

Q. How do co-pigmentation effects influence the spectral properties of Cyanidin 3-arabinoside?

- Methodological Answer : Co-pigmentation is studied by mixing the compound with phenolic acids (e.g., chlorogenic acid) in model solutions. Bathochromic shifts in UV-Vis spectra (Δλ~10–20 nm) and hyperchromic effects are quantified. Stoichiometry is determined via Job’s plot analysis .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported bioavailability of Cyanidin 3-arabinoside across studies?

- Methodological Answer : Variability arises from differences in digestion models (e.g., in vitro vs. in vivo) and detection limits of assays. Harmonization involves using standardized protocols (e.g., INFOGEST digestion model) and LC-MS/MS quantification with isotopically labeled internal standards (e.g., cyanidin-3-arabinoside-d3) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.